REACTION_SMILES
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[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[NH:10][CH2:9][CH2:8][CH2:7]2.[Cl:12][CH2:13][C:14](=[O:15])[Cl:16].[Cl:24][CH2:25][Cl:26]>>[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[N:10]([C:14]([CH2:13][Cl:12])=[O:15])[CH2:9][CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc2c1NCCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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Cc1cccc2c1N(C(=O)CCl)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |